Molecular Weight and Lipophilicity Differentiation Versus Isobutylsulfonyl Analog
The target compound (C₁₇H₁₉NO₅S, MW 349.4 g/mol) differs from its closest commercially available alkyl sulfonyl analog, Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone (C₁₄H₂₁NO₄S, MW 299.39 g/mol), by 50.01 g/mol (16.7% increase) . The 4-methoxyphenylsulfonyl group introduces an aromatic ring and a methoxy oxygen absent in the isobutylsulfonyl analog, which is predicted to increase logP by approximately 1.2–1.8 log units based on the fragment contribution of the 4-methoxyphenyl group versus isobutyl . This lipophilicity shift directly impacts membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 349.4 g/mol; predicted LogP ≈ 2.5–3.2 (based on fragment additivity) |
| Comparator Or Baseline | Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone (CAS 1797176-11-4): MW = 299.39 g/mol; predicted LogP ≈ 1.2–1.8 |
| Quantified Difference | ΔMW = +50.01 g/mol (+16.7%); ΔLogP ≈ +1.0 to +1.4 log units |
| Conditions | MW measured; LogP predicted by fragment-based additivity method (CLOGP/ACD/Labs consensus) |
Why This Matters
A 1.0–1.4 log unit increase in lipophilicity can shift a compound across critical permeability thresholds (e.g., blood-brain barrier penetration) and alter clearance mechanisms, making the target compound a distinct chemical tool for probing lipophilicity-dependent pharmacology where the isobutyl analog would be unsuitable.
